molecular formula C19H15ClN4O3 B12050735 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 477732-39-1

2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12050735
CAS No.: 477732-39-1
M. Wt: 382.8 g/mol
InChI Key: ARNRSBUCZZMFET-SRZZPIQSSA-N
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Description

2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound, which includes a quinoline moiety and a hydrazone linkage, contributes to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine derivatives. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The resulting hydrazone intermediate is then reacted with 2-methoxyphenyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced hydrazone derivatives.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Exhibits antimicrobial and antiviral activities, making it a candidate for the development of new antibiotics and antiviral agents.

    Medicine: Shows promising anticancer properties by inhibiting the proliferation of cancer cells.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with various molecular targets. The compound binds to DNA and inhibits the activity of topoisomerase enzymes, leading to the disruption of DNA replication and transcription. Additionally, it interferes with the microtubule network, preventing cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-ethoxyphenyl)-2-oxoacetamide
  • 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methylphenyl)-2-oxoacetamide

Uniqueness

Compared to similar compounds, 2-(2-((2-Chloroquinolin-3-yl)methylene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide exhibits higher selectivity and potency against cancer cells. Its unique methoxyphenyl group enhances its binding affinity to molecular targets, resulting in improved therapeutic efficacy.

Properties

CAS No.

477732-39-1

Molecular Formula

C19H15ClN4O3

Molecular Weight

382.8 g/mol

IUPAC Name

N'-[(E)-(2-chloroquinolin-3-yl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C19H15ClN4O3/c1-27-16-9-5-4-8-15(16)23-18(25)19(26)24-21-11-13-10-12-6-2-3-7-14(12)22-17(13)20/h2-11H,1H3,(H,23,25)(H,24,26)/b21-11+

InChI Key

ARNRSBUCZZMFET-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC3=CC=CC=C3N=C2Cl

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC3=CC=CC=C3N=C2Cl

Origin of Product

United States

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